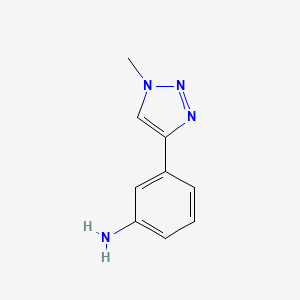

3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methyltriazol-4-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-6-9(11-12-13)7-3-2-4-8(10)5-7/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWYSLAMGOKXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864363-69-8 | |

| Record name | 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Literature Review: Foundations in Triazolyl Aniline Chemistry

Historical Development of Triazole and Aniline (B41778) Conjugates in Chemical Synthesis

The synthesis of molecules combining triazole and aniline functionalities is built upon decades of independent and convergent advancements in heterocyclic chemistry and aromatic functionalization.

The 1,2,3-triazole ring, a five-membered heterocycle with three adjacent nitrogen atoms, has become a cornerstone in medicinal chemistry and materials science. researchgate.net Its synthesis has evolved significantly over the years.

The foundational method for creating the 1,2,3-triazole core is the Huisgen azide-alkyne cycloaddition, a 1,3-dipolar cycloaddition reaction first described in the mid-20th century. beilstein-journals.orgresearchgate.net However, this thermal process often requires high temperatures and results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), which limits its efficiency. researchgate.net

A revolutionary advance came in 2001 and 2002 when the laboratories of Sharpless and Meldal independently reported the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netthieme-connect.comfrontiersin.org This reaction, now a hallmark of "click chemistry," offers exceptional regioselectivity, producing almost exclusively the 1,4-disubstituted isomer with high yields under mild conditions. frontiersin.orgmdpi.com The CuAAC mechanism involves the formation of a copper acetylide, which enhances the alkyne's reactivity toward the azide (B81097). mdpi.com

Further developments have expanded the synthetic toolkit:

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method, in contrast to CuAAC, selectively yields 1,5-disubstituted 1,2,3-triazoles. beilstein-journals.orgthieme-connect.com

Metal-Free and Strain-Promoted Cycloadditions (SPAAC): To mitigate the potential toxicity of metal catalysts in biological systems, methods using strained cyclooctynes have been developed that proceed rapidly without a catalyst. thieme-connect.com

Modern Catalytic Systems: Recent research has introduced various catalytic systems, including the use of ionic liquid-supported Cu(II) catalysts and sonication or microwave-assisted techniques to accelerate reactions and improve yields. researchgate.netmdpi.com

These methodologies provide chemists with precise control over the synthesis of specifically substituted 1,2,3-triazole rings, a critical factor in constructing complex molecules like triazolyl anilines.

Aniline and its derivatives are fundamental building blocks in chemical synthesis, but their functionalization has historically presented challenges. acs.org Direct electrophilic substitution reactions like Friedel-Crafts are often problematic. acs.org Modern chemistry has overcome many of these hurdles through the development of sophisticated coupling strategies.

Metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the aniline ring. acs.org While many methods rely on directing groups that favor ortho-functionalization, significant progress has been made in achieving remote C-H functionalization, particularly at the para position. acs.org For example, palladium catalysis with specific S,O-ligands has enabled the para-selective olefination of aniline derivatives. acs.org

Other key coupling strategies include:

Oxidative Coupling: A method has been developed for the chemoselective modification of anilines via an oxidative coupling pathway, allowing aryl amines to be coupled rapidly to other aromatic rings under aqueous conditions. nih.govuchicago.edu

Amide Bond Formation: Efficient catalytic methods have been devised for the direct synthesis of amides from anilines and non-activated carboxylic acids. One such strategy uses isothiocyanates to form a reactive carbodiimide (B86325) intermediate in situ, which then couples with the acid under mild, copper-catalyzed conditions. rsc.org

These advanced strategies provide the means to precisely attach the aniline moiety to other chemical structures, including pre-formed triazole rings or the precursors needed for their synthesis.

Prior Research on Related 1,2,3-Triazole-Substituted Aniline Derivatives

The combination of the stable, polar 1,2,3-triazole linker and the versatile aniline scaffold has led to extensive investigation into this class of compounds.

Research has been conducted on series of 1,2,3-triazole derivatives connected to an aniline moiety, often through a linker group. mdpi.com A key area of investigation is how the substitution pattern on the aniline ring (ortho, meta, or para) and the nature of the substituent at the N1 position of the triazole ring influence the molecule's physicochemical properties. mdpi.com

One critical parameter studied is lipophilicity (logP), which significantly affects a compound's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion). nih.gov In a study of fifteen new triazole derivatives of aniline, experimental analysis using RP-TLC showed a clear relationship between structure and lipophilicity. mdpi.comnih.gov

| Substitution Position on Aniline Ring | Observed Lipophilicity (logPTLC) | Reference |

|---|---|---|

| para (4-position) | Lowest logPTLC values | mdpi.com |

| meta (3-position) | Intermediate logPTLC values | mdpi.com |

| ortho (2-position) | Highest logPTLC values | mdpi.com |

This data indicates that compounds substituted at the para-position are the most hydrophilic, a finding that holds regardless of the substituent at the N1 position of the triazole ring. mdpi.com Such studies are crucial for designing potential drug candidates, as all the tested derivatives were found to satisfy Lipinski's rules for drug-likeness and showed favorable in silico absorption profiles. mdpi.comnih.gov

The chemical reactivity of triazolyl anilines is a composite of the characteristics of its two core components. The 1,2,3-triazole ring is noted for its high stability, being resistant to acidic and basic conditions, as well as oxidative and reductive environments. nih.gov This stability makes it an excellent and reliable linker unit, or pharmacophore, in medicinal chemistry. beilstein-journals.org The primary reactivity associated with the triazole ring itself is often related to further substitution, though this is less common after its formation as a linker.

The aniline moiety, conversely, retains its characteristic reactivity. The amino group (-NH2) can be readily acylated, alkylated, or used to form Schiff bases. It can also undergo diazotization, allowing for conversion into a wide array of other functional groups. The aromatic ring of the aniline can participate in electrophilic aromatic substitution reactions, with the amino group acting as a powerful activating, ortho-para director. The specific reactivity and regioselectivity will, however, be influenced by the electronic effects of the attached triazole ring system.

The 1,2,3-triazole ring is considered an attractive structural unit in medicinal chemistry, and its combination with an aniline ring has produced hybrids with a wide spectrum of pharmacological activities in preclinical and in vitro settings. mdpi.comnih.govtandfonline.com The triazole moiety can act as a pharmacophore itself or as a linker connecting two different pharmacophores to create innovative bifunctional drugs. beilstein-journals.org

Compounds containing a 1,2,3-triazole fragment have demonstrated significant potential across numerous therapeutic areas. mdpi.com

| Biological Activity | Cell Lines / Models Studied | Observations | References |

|---|---|---|---|

| Anticancer / Antiproliferative | MCF-7, HT-29, MOLT-4, HCT116, A549 | 1,4-naphthoquinone-1,2,3-triazole hybrids showed notable cytotoxicity. Other derivatives demonstrated broad ability to inhibit cell growth with IC50 values in the micromolar range. | tandfonline.comnih.govmdpi.com |

| Antimicrobial / Antifungal | Candida albicans, various bacteria | Triazole derivatives exhibit a wide spectrum of activity. Some are effective against drug-resistant strains. | beilstein-journals.orgmdpi.comnih.gov |

| Anti-inflammatory | Carrageenan-induced paw edema model | Certain 1,2,3-triazole derivatives were effective in reducing edema with low in vivo toxicity. | tandfonline.com |

| Antitrypanosomal | Trypanosoma cruzi (trypomastigotes and amastigotes) | Specific 1,2,3-triazole analogues showed potent activity against the parasite, with IC50 values up to 100 times lower than the reference drug benznidazole. | mdpi.comnih.gov |

| Anticholinesterase | AChE and BuChE enzymes | 1,2,3-triazole hybrids have been explored as potential inhibitors for enzymes linked to neurodegenerative diseases like Alzheimer's. | nih.gov |

These studies highlight the versatility of the triazole-aniline scaffold. The ability to systematically modify the substitution on both the aniline and triazole rings allows for fine-tuning of both physicochemical properties and biological activity, making this class of compounds a rich area for further investigation in drug discovery. mdpi.commdpi.comnih.gov

Methodological Precedents for Computational and Theoretical Studies on Triazole Structures

Computational and theoretical studies are crucial for understanding the structural and electronic properties of triazole-based compounds. nih.gov These methods provide insights that complement experimental data and guide the design of new molecules. mdpi.com

A primary tool in this field is Density Functional Theory (DFT) , which is widely used for structural optimization and analyzing the electronic aspects of 1,2,3-triazole ligands and their complexes. nih.govresearchgate.net DFT calculations, often using specific functionals like B3LYP with basis sets such as 6-31G++(d,p), allow for the investigation of molecular geometry, electronic structure, and the correlation between these properties and a compound's reactivity or inhibitory efficiency. researchgate.netnih.gov For instance, DFT has been employed to study the structural aspects of complexation between 1,2,3-triazole-based ligands and metal ions. nih.gov

Ab initio calculations , such as the Hartree-Fock (HF) method, represent another class of quantum chemistry calculations applied to triazole structures. researchgate.net Alongside DFT, these methods are used to determine optimized molecular geometries and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the stability of triazole derivatives. researchgate.net

Semiempirical molecular orbital methods offer a computationally less intensive alternative for simulating molecular structures and electronic spectra, as demonstrated in studies of triazolephthalocyanines. rsc.org These methods are valuable for predicting the effects of substitution on the triazole core. rsc.org

Beyond single molecules, computational studies also explore intermolecular interactions. Molecular docking and molecular dynamics (MD) simulations are used to study the binding of triazole derivatives to biological targets, such as enzymes, providing insights into structure-activity relationships (SAR). mdpi.com These simulations can reveal key interactions, like hydrogen bonds, that stabilize the ligand-target complex. mdpi.com

The following table summarizes the key computational methods and their applications in the study of triazole structures.

| Computational Method | Application | Key Findings from Studies |

| Density Functional Theory (DFT) | Structural optimization, electronic properties, reaction mechanisms, spectroscopic analysis. | Used to investigate coordination properties of triazole ligands with transition metals nih.gov, predict heats of formation for energetic materials researchgate.net, and correlate molecular structure with corrosion inhibition efficiency. researchgate.net |

| Ab initio Methods (e.g., Hartree-Fock) | Geometrical optimization, electronic structure calculation. | Employed to study the geometry and electronic properties of triazole derivatives used as corrosion inhibitors. researchgate.net |

| Semiempirical Methods | Simulation of molecular structure and electronic spectra for large systems. | Applied to simulate the structure and UV-VIS spectra of triazolephthalocyanines, showing agreement with experimental data. rsc.org |

| Molecular Docking & Dynamics (MD) | Simulation of ligand-protein binding, structure-activity relationship (SAR) analysis. | Utilized to screen large virtual libraries of triazole analogues and identify potential enzyme inhibitors, highlighting key binding interactions. mdpi.com |

Contemporary Trends in Heterocyclic Chemistry Relevant to 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline

Heterocyclic chemistry is a rapidly advancing field, with current trends significantly influencing the research landscape for compounds like this compound. mdpi.comnumberanalytics.com A major focus is the development of novel and efficient synthetic methodologies, driven by advances in catalysis and green chemistry. numberanalytics.com

The synthesis of 1,2,3-triazoles, the core of the target molecule, has been revolutionized by the advent of "click chemistry." nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, offering a reliable and regioselective method for creating 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov This approach is valued for its high yields and mild reaction conditions. nih.gov Variations and improvements on this methodology continue to be a significant trend, including the development of new catalytic systems to enhance efficiency and sustainability. iosrjournals.orgtandfonline.com

Another important trend is the functionalization of the triazole ring to create diverse derivatives. wvu.edu Research focuses on developing methods for arylation, vinylation, and other substitutions on the triazole core, expanding the chemical space and allowing for the fine-tuning of molecular properties. wvu.edu The 1,2,3-triazole ring is not just a structural component but is often used as a stable linker to connect different pharmacophores, creating hybrid molecules with potentially enhanced activities. nih.govmdpi.com

The integration of computational chemistry into the design and synthesis process is a key contemporary trend. numberanalytics.commdpi.com As detailed in the previous section, computational tools are used to predict the properties of new heterocyclic compounds and to design synthetic routes, accelerating the discovery of molecules with desired characteristics. mdpi.comnumberanalytics.com

Furthermore, there is a growing emphasis on exploring the applications of heterocyclic compounds in materials science and medicinal chemistry. numberanalytics.comrsc.org Triazole derivatives are investigated for a wide range of biological activities, stemming from their ability to engage in various non-covalent interactions like hydrogen bonding and dipole-dipole interactions. mdpi.com The structural diversity and synthetic accessibility of triazoles make them attractive scaffolds in drug discovery programs. mdpi.comrsc.org

The following table highlights contemporary trends relevant to the chemistry of this compound.

| Trend | Description | Relevance to this compound |

| Advanced Synthetic Methodologies | Development of efficient and selective reactions, such as "click chemistry" (CuAAC), for synthesizing heterocyclic rings. tandfonline.com | The 1,2,3-triazole core of the molecule is readily synthesized using these modern methods. mdpi.comnih.gov |

| Catalysis Innovation | Use of transition metal catalysts (e.g., copper, iridium) to facilitate the formation and functionalization of heterocyclic compounds. numberanalytics.comwvu.edu | Catalytic methods are central to the synthesis of functionalized 1,2,3-triazoles. wvu.edu |

| Green Chemistry | Focus on developing more sustainable and environmentally friendly synthetic protocols. numberanalytics.com | The use of greener solvents and catalysts in triazole synthesis is an active area of research. tandfonline.com |

| Hybrid Molecule Design | Utilizing the triazole ring as a stable linker to connect different molecular fragments, creating hybrid compounds with novel properties. nih.govmdpi.com | The aniline and methyl-triazole moieties represent a combination that can be explored within this trend. |

| Computational Drug Design | Employing in silico methods to screen virtual libraries, predict properties, and guide the synthesis of new bioactive compounds. mdpi.commdpi.com | The properties and potential applications of this molecule can be explored and optimized using computational approaches. |

Synthetic Methodologies for 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline and Its Structural Analogues

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A critical first step in synthesizing 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves a detailed retrosynthetic analysis to identify the most efficient bond-breaking strategies and precursor molecules.

Identification of Precursor Synthons and Strategic Bonds

The primary disconnection points for this compound are the bonds forming the 1,2,3-triazole ring and the carbon-nitrogen bond of the aniline (B41778) group. The most logical retrosynthetic approach involves breaking the triazole ring, which leads to two key synthons: an azide (B81097) and an alkyne. Specifically, this disconnection suggests a reaction between 3-azidoaniline (B6599890) and a methylated alkyne, or between 3-ethynylaniline (B136080) and methyl azide.

Another strategic bond to consider is the C-C bond between the phenyl and triazole rings. This suggests a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, between a boronic acid or alkyne-substituted aniline and a halogenated methyltriazole.

Finally, the amino group on the aniline ring can be derived from the reduction of a nitro or azido (B1232118) group. This leads to precursors like 1-azido-3-(1-methyl-1H-1,2,3-triazol-4-yl)benzene or 1-methyl-4-(3-nitrophenyl)-1H-1,2,3-triazole.

Feasibility Assessment of Potential Synthetic Routes

The feasibility of these routes depends on factors like the commercial availability of starting materials, reaction yields, and the complexity of the synthetic steps. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly favored route due to its high efficiency, regioselectivity, and mild reaction conditions. nih.govrsc.org Palladium-catalyzed cross-coupling reactions are also viable but may require more complex catalyst systems and reaction conditions. acs.orgresearchgate.net Reductive transformations of nitro or azido precursors are generally straightforward and high-yielding. chemicalbook.com

Direct Synthetic Routes to this compound

Several direct synthetic methodologies have been developed to construct the target molecule, with CuAAC being the most prominent.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. rsc.orgnih.gov This approach typically involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

For the synthesis of this compound, this would involve the reaction of 3-ethynylaniline with methyl azide or 3-azidoaniline with propyne (B1212725), with the former being more common due to the stability of the aniline precursor. The reaction is typically carried out in a mixture of solvents like DMSO and water, using a copper source such as copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govnih.gov

| Reactants | Catalyst System | Solvent | Yield |

| 3-Ethynylaniline, Methyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMSO/H₂O | Good to Excellent nih.govnih.gov |

| 3-Azidoaniline, Propyne | CuI | Acetonitrile | Good nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Sonogashira coupling with aniline precursors)

Palladium-catalyzed cross-coupling reactions offer another powerful tool for the synthesis of the target molecule's core structure. acs.org

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov In this context, one could couple (3-aminophenyl)boronic acid with a 4-halo-1-methyl-1H-1,2,3-triazole.

The Sonogashira coupling , on the other hand, couples a terminal alkyne with an aryl or vinyl halide. nih.gov This could involve reacting 3-iodoaniline (B1194756) with 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (after conversion to the alkyne) or a similar strategy.

These methods provide flexibility in the choice of starting materials but often require careful optimization of reaction conditions, including the choice of palladium catalyst, ligands, and base. researchgate.netmdpi.com

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System |

| Suzuki-Miyaura | (3-Aminophenyl)boronic acid | 4-Halo-1-methyl-1H-1,2,3-triazole | Pd(PPh₃)₄, Base |

| Sonogashira | 3-Iodoaniline | 1-Methyl-4-ethynyl-1H-1,2,3-triazole | PdCl₂(PPh₃)₂, CuI, Base |

Reductive Transformations of Nitro- or Azido-substituted Precursors

A common final step in the synthesis of many aniline derivatives is the reduction of a corresponding nitro or azido compound. chemicalbook.com This strategy is particularly useful when the nitro or azido group is more stable or easier to introduce than the amine group during the main bond-forming reactions.

For the synthesis of this compound, this involves the preparation of 1-methyl-4-(3-nitrophenyl)-1H-1,2,3-triazole or 4-(3-azidophenyl)-1-methyl-1H-1,2,3-triazole, followed by reduction.

Common reducing agents for nitro groups include catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas, or using metals like tin or iron in acidic media. Azido groups can be effectively reduced to amines using reagents like triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation.

| Precursor | Reducing Agent/Conditions | Product |

| 1-Methyl-4-(3-nitrophenyl)-1H-1,2,3-triazole | H₂, Pd/C | This compound |

| 1-Methyl-4-(3-nitrophenyl)-1H-1,2,3-triazole | SnCl₂, HCl | This compound |

| 4-(3-Azidophenyl)-1-methyl-1H-1,2,3-triazole | PPh₃, H₂O | This compound |

| 4-(3-Azidophenyl)-1-methyl-1H-1,2,3-triazole | H₂, Pd/C | This compound |

Synthesis of Key Intermediates for this compound Formation

The formation of the 1,4-disubstituted 1,2,3-triazole ring, the central scaffold of the target molecule, is most commonly achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction joins an azide and a terminal alkyne with high regioselectivity and efficiency. nih.govmdpi.com For the specific synthesis of this compound, the key intermediates are 3-ethynylaniline (the alkyne precursor) and methyl azide (the azide precursor).

The required alkyne intermediate, 3-ethynylaniline, can be synthesized through several methods. A prevalent modern technique is the Sonogashira cross-coupling reaction. This method typically involves the coupling of an aryl halide with a protected terminal alkyne, such as ethynyltrimethylsilane (TMS-acetylene), followed by the removal of the silyl (B83357) protecting group. nih.gov

General Synthetic Route via Sonogashira Coupling:

Coupling: An aryl halide, such as 3-iodoaniline, is reacted with TMS-acetylene. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) in the presence of a base. nih.gov

Desilylation: The resulting TMS-protected alkyne is then treated with a fluoride (B91410) source, like tetrabutylammonium (B224687) fluoride (TBAF), or a base to remove the TMS group, yielding the terminal alkyne, 3-ethynylaniline. nih.gov

A one-pot, three-step procedure combining Sonogashira coupling, desilylation, and subsequent cycloaddition has been developed to streamline the synthesis of 1,2,3-triazoles, avoiding the isolation of intermediate alkynes. nih.gov

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Sonogashira Coupling | 3-Iodoaniline, Ethynyltrimethylsilane, Pd(PPh₃)₄, CuI, Base (e.g., N,N-diisopropylethylamine), Solvent (e.g., Methanol), Microwave irradiation | Forms the carbon-carbon bond between the aniline ring and the alkyne. | nih.gov |

| Desilylation | Tetrabutylammonium fluoride (TBAF) or CuF₂ | Removes the trimethylsilyl (B98337) (TMS) protecting group to generate the terminal alkyne. | nih.gov |

For the title compound, the required precursor is methyl azide . However, the synthesis of structural analogues where the methyl group at the N-1 position of the triazole is replaced by an aryl group necessitates the preparation of the corresponding aryl azides . Aryl azides are versatile intermediates in organic synthesis. nih.gov

Several established methods exist for the synthesis of aryl azides from various starting materials:

From Aryl Diazonium Salts: This classic method involves the diazotization of an aromatic amine (aniline derivative) with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium, followed by the introduction of an azide source like sodium azide (NaN₃). organic-chemistry.orgwikipedia.org This approach is experimentally simple and often provides clean products without requiring metal catalysts. organic-chemistry.org

From Aryl Halides: A copper-catalyzed substitution reaction allows for the conversion of aryl halides (iodides, bromides) to aryl azides using sodium azide. researchgate.net This method is notable for its mild reaction conditions.

From Nitrobenzenes: A one-pot synthesis can convert aromatic nitro compounds into aryl azides under mild conditions with good to excellent yields. researchgate.net

The choice of method depends on the availability of starting materials and the functional groups present on the aromatic ring.

| Starting Material | Method | Key Reagents | Reference |

| Aromatic Amines | Diazotization followed by azidation | NaNO₂, Acid (e.g., p-TsOH), NaN₃ | organic-chemistry.orgwikipedia.org |

| Aryl Halides | Copper-catalyzed azidation | CuI/diamine catalyst, NaN₃ | researchgate.net |

| Nitroaromatics | One-pot reduction and azidation | Not specified | researchgate.net |

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at three primary locations: the aniline nitrogen, the aniline aromatic ring, and the triazole ring. These derivatizations are crucial for creating structural analogues and exploring structure-activity relationships in fields like medicinal chemistry. nih.gov

The primary amino group (-NH₂) of the aniline moiety is a reactive nucleophilic site, allowing for a wide range of chemical transformations.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. This is also a common strategy to temporarily "protect" the amino group and moderate its activating effect during other reactions like electrophilic substitution. libretexts.org

Alkylation: The nitrogen can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.

Diazotization: The amino group can be converted into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be substituted by a variety of groups (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, significantly expanding the diversity of accessible analogues. libretexts.org

Formation of Heterocycles: The aniline nitrogen can be incorporated into a new heterocyclic ring system, as demonstrated in the synthesis of 2-anilino triazolopyrimidines. nih.gov

The aniline ring is susceptible to electrophilic aromatic substitution (EAS). The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the amino group). libretexts.orgbyjus.com

Halogenation, Nitration, and Sulfonation: These standard EAS reactions can be performed on the aniline ring. However, due to the high reactivity of aniline, these reactions can be difficult to control and may lead to multiple substitutions or oxidation. libretexts.org

Controlled Substitution: To achieve monosubstitution and prevent side reactions, the activating effect of the amino group is often attenuated by converting it to an amide (e.g., an acetanilide) before performing the EAS reaction. The amino group can be regenerated later by hydrolysis. libretexts.org

The triazole ring itself offers opportunities for structural modification, primarily at the nitrogen and carbon atoms. nih.gov

N-Substitution: While the title compound is N-methylated, a wide variety of analogues can be synthesized by using different organic azides in the initial cycloaddition step. For example, using benzyl (B1604629) azide or phenyl azide would yield N-benzyl or N-phenyl analogues, respectively. raco.cat This is a fundamental strategy for altering the steric and electronic properties of the triazole scaffold. nih.gov

C-Functionalization: The C-5 position of the 1,2,3-triazole ring (the carbon atom adjacent to the two nitrogens) can be functionalized. Direct C-H arylation of N-substituted 1,2,3-triazoles can be achieved using palladium catalysis. rsc.orgorganic-chemistry.org This allows for the introduction of aryl or heteroaryl groups at this position, creating highly complex, multi-substituted triazole systems.

| Modification Site | Strategy | Example Reaction/Reagents | Outcome | Reference |

| Aniline Nitrogen | Acylation | Acetic anhydride, pyridine (B92270) | Forms an amide (acetanilide derivative) | libretexts.org |

| Aniline Ring | Electrophilic Aromatic Substitution | Bromine water | 2,4,6-tribromination (uncontrolled) | byjus.com |

| Aniline Ring | Controlled Nitration | 1. Acetic anhydride; 2. HNO₃/H₂SO₄; 3. H₃O⁺, heat | Introduction of a nitro group, primarily at the para position. | libretexts.org |

| Triazole N-1 | Varied Azide Precursor | Benzyl azide + 3-ethynylaniline + Cu(I) catalyst | Forms the N-benzyl analogue | raco.cat |

| Triazole C-5 | Direct C-H Arylation | Aryl halide, Pd(OAc)₂, P(o-tolyl)₃, Cs₂CO₃ | Adds an aryl group to the C-5 position of the triazole ring | rsc.org |

Chemo- and Regioselectivity in the Synthesis of Triazolyl Anilines

The synthesis of 1,2,3-triazole-substituted anilines, such as this compound, is predominantly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.govmdpi.com This reaction joins an azide (e.g., methyl azide) with a terminal alkyne (e.g., 3-ethynylaniline). The success of this synthesis hinges on controlling two key aspects of selectivity: regioselectivity and chemoselectivity.

Regioselectivity: The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can, without a catalyst, lead to a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. thieme-connect.de However, the introduction of a copper(I) catalyst dramatically alters the reaction mechanism, leading to the exclusive or near-exclusive formation of the 1,4-disubstituted isomer. capes.gov.brresearchgate.net This high degree of regioselectivity is a hallmark of the CuAAC reaction and is crucial for the synthesis of a single, well-defined product like this compound. The reaction between 3-ethynylaniline and methyl azide, when catalyzed by a copper(I) source, is thus expected to yield the desired 1,4-isomer with high fidelity. researcher.life The reliability of this regioselectivity has made CuAAC the most widely used method for preparing such compounds. researchgate.net

Chemoselectivity: Chemoselectivity refers to the ability of a reagent to react with one functional group in preference to another. In the synthesis of triazolyl anilines, the key challenge is to ensure that the azide-alkyne cycloaddition occurs without interference from the aniline's amino group (-NH2). The amino group is a potential ligand for the copper catalyst and could inhibit or alter the catalytic cycle.

Research into CuAAC reactions on substrates bearing various functional groups has shown that the reaction is remarkably tolerant. However, the presence of potential coordinating groups like anilines can sometimes necessitate adjustments to the reaction conditions. Strategies to ensure high chemoselectivity include:

Ligand Choice: The use of specific ligands can stabilize the copper(I) catalytic species, preventing side reactions and enhancing the reaction rate. thieme-connect.de Ligands can also modulate the catalyst's reactivity to favor the desired cycloaddition over coordination with the aniline.

In Situ Catalyst Generation: Often, the active Cu(I) catalyst is generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. acs.org This method maintains a low concentration of the active catalyst throughout the reaction, which can help to minimize side reactions.

One-Pot Procedures: To avoid handling potentially unstable organic azides, multi-component, one-pot syntheses are often employed. acs.orgnih.gov For instance, an aniline can be converted to an azide in situ, which then reacts with an alkyne present in the same reaction vessel. organic-chemistry.org This approach streamlines the synthesis and contains hazardous intermediates.

For the specific synthesis of this compound, a typical laboratory approach would involve the CuAAC reaction between 3-ethynylaniline and methyl azide. The reaction would be carried out in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or ethanol, in the presence of a Cu(I) source. acs.org

Table 1: Reaction Parameters Influencing Selectivity

| Parameter | Influence on Selectivity | Typical Conditions for Triazolyl Aniline Synthesis |

|---|---|---|

| Catalyst | Regioselectivity: Cu(I) strongly directs the reaction to form the 1,4-isomer. researchgate.net | Cu(I) generated in situ from CuSO₄/Sodium Ascorbate or direct use of Cu(I) salts (e.g., CuI, CuBr). acs.orgnih.gov |

| Ligands | Chemoselectivity: Stabilizes Cu(I), prevents catalyst poisoning by the aniline group, and can accelerate the reaction. thieme-connect.de | Nitrogen-based ligands like (DHQD)₂PHAL or the use of stabilizing solvents like ionic liquids. thieme-connect.de |

| Solvent | Can affect reaction rate and solubility of reactants. Green solvents are increasingly preferred. nih.govnih.gov | Water, ethanol, glycerol, deep eutectic solvents (DES), or mixtures (e.g., t-BuOH/H₂O). nih.govacs.org |

| Temperature | Can influence reaction time. Many modern protocols operate at room temperature. nih.gov | Room temperature to mild heating (e.g., 70-100 °C) to reduce reaction times. acs.org |

Considerations for Scalable and Sustainable Synthetic Approaches

Moving from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. The principles of green chemistry are increasingly guiding the development of synthetic routes for compounds like this compound. rsc.org

Scalability: A scalable process should provide consistent yield and purity when reaction volumes are increased. For the CuAAC synthesis of triazolyl anilines, several factors are important for scalability:

Catalyst Loading: Minimizing the amount of copper catalyst is desirable for both cost and environmental reasons, as residual copper often needs to be removed from the final product. The development of highly active catalysts that work at very low loadings (ppm levels) is a key area of research. nih.gov

Heterogeneous Catalysis: Using a catalyst that is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture) simplifies product purification and allows for catalyst recovery and reuse. acs.orgresearchgate.net Examples include copper supported on materials like waste oyster shells, silica, or magnetic nanoparticles. acs.org This approach is highly advantageous for large-scale production as it can significantly reduce waste and cost.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing for large-scale synthesis. They provide better control over reaction parameters like temperature and mixing, can improve safety when handling hazardous intermediates, and allow for more efficient production.

Sustainable Approaches: The development of green and sustainable methods for triazole synthesis is a major focus of current research. nih.govrsc.org Key strategies include:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a primary goal. Water is an ideal solvent for many CuAAC reactions. nih.gov Other green alternatives that have proven effective include glycerol, deep eutectic solvents (DES), and biodegradable solvents like Cyrene. acs.orgnih.govnih.gov These solvents are often non-toxic, renewable, and can sometimes be recycled.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for CuAAC reactions, often from hours to minutes, leading to significant energy savings. mdpi.com

Atom Economy: One-pot, multi-component reactions are inherently more sustainable as they reduce the number of separate synthesis and purification steps, thereby minimizing solvent use and waste generation. acs.org A three-component reaction of an organic halide, sodium azide, and a terminal alkyne is a common and efficient way to produce 1,2,3-triazoles. nih.gov

Renewable Resources: Some research explores the use of catalysts supported on renewable materials, such as waste oyster shells, which aligns with the principles of a circular economy. acs.org

Table 2: Comparison of Sustainable Synthesis Methodologies

| Methodology | Description | Advantages for Scalability & Sustainability |

|---|---|---|

| Heterogeneous Catalysis | Catalyst is on a solid support (e.g., Cu on oyster shells, polymers). researchgate.netacs.org | Easy catalyst removal and recycling, reduced metal contamination in the product, suitable for flow chemistry. acs.orgresearchgate.net |

| Green Solvents | Use of water, glycerol, deep eutectic solvents (DES), or Cyrene. nih.govnih.govnih.gov | Reduced environmental impact, improved safety, potential for solvent recycling. nih.govnih.gov |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. mdpi.com | Drastically reduced reaction times, improved energy efficiency, often higher yields. mdpi.com |

| One-Pot/Multi-component Reactions | Combining multiple reaction steps without isolating intermediates. acs.orgorganic-chemistry.org | Increased efficiency, reduced waste, improved safety by avoiding isolation of hazardous azides. nih.gov |

By integrating these advanced chemo- and regioselective techniques with scalable and sustainable methodologies, the synthesis of this compound and its analogues can be achieved with high efficiency, purity, and minimal environmental impact.

Computational and Theoretical Chemistry Studies on 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its physical and chemical properties. By modeling the electronic structure, it is possible to predict how 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline will interact with other chemical species and to identify the most reactive sites within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with high accuracy. For this compound, DFT calculations would begin with the optimization of its geometry to find the most stable three-dimensional conformation. From this optimized structure, key quantum chemical parameters can be determined.

| Molecular Property | Predicted Value (Illustrative) | Significance |

|---|---|---|

| Total Energy | -588 Hartrees | Indicates the molecule's thermodynamic stability at 0 K. |

| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, affecting intermolecular forces. |

| Polarizability | 25 ų | Measures the deformability of the electron cloud in an electric field. |

Note: The values in the table are illustrative examples based on similar molecules and are not the result of specific DFT calculations on this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the innermost empty orbital, acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom of the amino group. This indicates that the aniline moiety is the primary site for electrophilic attack. The LUMO is likely distributed across the triazole ring and the adjacent phenyl ring, suggesting these areas are more susceptible to nucleophilic attack.

| Parameter | Predicted Value (Illustrative, in eV) | Interpretation |

|---|---|---|

| E(HOMO) | -5.8 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Indicates chemical reactivity and kinetic stability. nih.gov |

Note: The values in the table are illustrative examples based on similar molecules and are not the result of specific FMO analysis on this compound.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution within a molecule. malayajournal.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and are prone to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In this compound, the most negative potential (red) would be expected around the nitrogen atoms of the triazole ring and the nitrogen of the aniline's amino group, due to the presence of lone pairs of electrons. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The most positive potential (blue) would be located on the hydrogen atoms of the amino group, making them potential hydrogen bond donors. The aromatic rings would exhibit regions of moderate negative potential (yellow to orange) above and below the plane of the rings due to the π-electron system.

Conformational Analysis and Molecular Dynamics Simulations

While electronic structure calculations provide a static picture, molecules are dynamic entities that can rotate and flex. Conformational analysis and molecular dynamics simulations explore the molecule's three-dimensional shape and its behavior over time.

Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For this compound, the primary degree of conformational freedom is the rotation around the single bond connecting the aniline ring and the triazole ring. The relative orientation of these two rings is defined by a dihedral angle.

By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface can be generated. The minima on this surface correspond to the most stable, or preferred, conformations. In similar bi-aryl systems, non-planar (twisted) conformations are often favored to minimize steric hindrance between the rings. For a related compound, 4-(1,2,4-triazol-1-yl)aniline, a dihedral angle of 34.57° between the triazole and benzene (B151609) rings was observed in its crystal structure. researchgate.net This suggests that a twisted, non-planar arrangement is likely the most stable conformation for this compound as well.

The stability of different conformers is governed by a balance of intramolecular interactions, including steric repulsion and stabilizing electronic effects like conjugation. The energy required to rotate from a stable conformer (energy minimum) to an unstable one (energy maximum) is known as the rotational barrier.

Molecular Dynamics (MD) simulations can provide further insight into the molecule's flexibility. nih.gov MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound would reveal how the dihedral angle between the rings fluctuates at a given temperature, providing information on the accessible conformational space and the dynamics of interconversion between different conformers. ajchem-a.com The simulation can confirm the stability of the lowest-energy conformers and the height of the energy barriers separating them.

| Dihedral Angle (Aniline-Triazole) | Relative Energy (kcal/mol) (Illustrative) | Conformation |

|---|---|---|

| 0° | 3.5 | Eclipsed (High Energy) |

| 40° | 0.0 | Twisted/Staggered (Energy Minimum) |

| 90° | 1.5 | Perpendicular (Transition State) |

| 140° | 0.2 | Twisted/Staggered (Local Minimum) |

| 180° | 3.2 | Eclipsed (High Energy) |

Note: The values in the table are illustrative examples of a potential energy scan and are not the result of specific calculations on this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its predicted biological activity. slideshare.net For this compound, QSAR can predict its potential biological effects by analyzing various structural parameters, without focusing on clinical outcomes.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as electronic, steric, and thermodynamic, among others. In studies of triazole and aniline derivatives, specific descriptors have been shown to correlate with predicted biological activities such as anticancer or antimicrobial effects. nih.govphyschemres.org

Electronic Descriptors : These describe the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap often suggests higher chemical reactivity. researchgate.net Electrostatic descriptors, which relate to the charge distribution, can indicate how the molecule might interact with a biological target. nih.gov

Steric Descriptors : These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area can influence how well the compound fits into a receptor's active site. For triazole derivatives, it has been noted that having less bulky substituents can be favorable for certain activities. nih.gov

Thermodynamic Descriptors : These include properties like LogP (the logarithm of the partition coefficient between octanol and water), which is a measure of lipophilicity. Lipophilicity is a critical factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties). nih.gov

The correlation between these descriptors and the predicted activity is established using statistical methods. For example, a positive correlation with a descriptor like LogP might suggest that increased lipophilicity enhances the predicted activity of a series of related compounds.

Table 1: Common Molecular Descriptors in QSAR Studies of Triazole and Aniline Analogs

| Descriptor Category | Specific Descriptor | Potential Correlation with Predicted Biological Activity |

|---|---|---|

| Electronic | HOMO Energy | Relates to the ability to donate electrons. |

| LUMO Energy | Relates to the ability to accept electrons. | |

| Dipole Moment | Influences polar interactions with biological targets. | |

| Electrostatic Potential | Indicates regions likely to engage in electrostatic interactions. nih.gov | |

| Steric | Molecular Weight (MW) | Affects size and diffusion properties. |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability. physchemres.org | |

| Surface Area | Influences interactions with receptor surfaces. | |

| Thermodynamic | LogP (Lipophilicity) | Affects membrane permeability and solubility. nih.gov |

The reliability of a QSAR model is determined through rigorous statistical validation. Validation ensures that the model is not a result of chance correlation and has predictive power for new, untested compounds. nih.gov Validation is typically divided into two main types: internal and external. uniroma1.it

Internal Validation : This process assesses the robustness and stability of the model using only the initial dataset from which the model was developed. A common technique is cross-validation, such as the leave-one-out (LOO) method. In LOO, one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The results are used to calculate the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model. uniroma1.it

External Validation : This is a more stringent test of a model's predictive ability. The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. nih.gov The model is then used to predict the activities of the compounds in the test set. The predictive power is often measured by the predicted correlation coefficient (pred_r²). A high pred_r² value (typically > 0.6) indicates that the model can accurately predict the activity of external compounds. uniroma1.it

Other statistical parameters are also used to judge the quality of a QSAR model, including the conventional correlation coefficient (r²), which measures the goodness of fit for the training set, and the Mean Squared Error (MSE), which quantifies the difference between predicted and actual values. growingscience.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Generally Accepted Value for a Robust Model |

|---|---|---|

| r² (Correlation Coefficient) | Measures the fit of the model to the training set data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. uniroma1.it | > 0.5 |

| pred_r² (External validation r²) | Measures the predictive ability for an external test set. nih.gov | > 0.6 |

| MSE (Mean Squared Error) | Represents the average squared difference between observed and predicted values. growingscience.com | As low as possible |

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. For this compound, understanding its formation is key. The 1,2,3-triazole core is typically synthesized via a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne, known as the Huisgen cycloaddition. nih.govnih.gov

Computational studies can model this reaction to determine the most likely pathway. This involves:

Locating Reactants, Products, and Intermediates : The geometries of the starting materials (e.g., 3-ethynylaniline (B136080) and methyl azide), the final product, and any potential intermediates are optimized to find their lowest energy structures.

Finding Transition States (TS) : The transition state is the highest energy point along the reaction coordinate. Computational software can locate the TS structure connecting reactants to products. The energy of the TS determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Calculating Reaction Energetics : By comparing the energies of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. This helps in understanding the feasibility and regioselectivity of the reaction. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is known to be highly regioselective, yielding 1,4-disubstituted triazoles. nih.govacs.org DFT studies on similar reactions have shown how the catalyst coordinates with the reactants to lower the activation energy and control the stereochemical outcome. nih.gov

In the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides, computational and experimental evidence, including X-ray crystallography and NMR spectroscopy, have confirmed the involvement of a cesium-chelated intermediate that directs the chemo- and regioselectivity of the products. acs.orgresearchgate.net

Solvent Effects on Molecular Properties and Reactivity Profiles

The solvent in which a reaction is carried out or a molecule is studied can have a profound impact on its properties and reactivity. Computational models can simulate these effects using methods like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. jlu.edu.cn

For this compound, solvent effects can influence several aspects:

Electronic Properties : A solvent can affect the electronic structure of a molecule. For example, the dipole moment of this compound is expected to be higher in a polar solvent compared to a nonpolar one due to stabilization of charge separation. This, in turn, can influence the HOMO-LUMO energy gap.

Reactivity : Solvents can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering reaction rates and pathways. dntb.gov.ua For instance, a polar solvent might better stabilize a charged transition state in a reaction involving the aniline group, thus accelerating the reaction. DFT studies on the self-association of 1,2,4-triazole (B32235) have shown that the solvent environment plays a critical role in the formation and stability of intermolecular hydrogen bonds. dntb.gov.ua Similarly, quantum chemical calculations on the degradation of aniline pollutants have demonstrated that the surrounding medium affects the stability and reactivity of radical intermediates. researchgate.net

By performing DFT calculations with a PCM for various solvents (e.g., water, ethanol, DMSO), it is possible to predict how the properties and reactivity profile of this compound would change in different chemical environments.

Exploration of Biological and Pharmacological Relevance of 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline Pre Clinical and in Vitro Studies

Investigation of Molecular Targets and Mechanism of Action (pre-clinical)

Detailed preclinical investigations into the molecular targets and mechanisms of action for 3-(1-methyl-1H-1,2,3-triazol-4-yl)aniline have not been reported in the accessible scientific literature. The 1,2,3-triazole ring is recognized for its stability and its capacity to engage in hydrogen bonding and dipole-dipole interactions, making it a versatile component in designing biologically active molecules. minia.edu.eg However, specific studies on the compound are lacking.

In vitro Enzyme Inhibition Assays

A thorough search for in vitro enzyme inhibition assays involving this compound yielded no specific results. While numerous studies report on the enzyme-inhibiting properties of various 1,2,3-triazole derivatives against targets like carbonic anhydrase or xanthine (B1682287) oxidase, there is no published data detailing the inhibitory activity of this compound against any specific enzyme. frontiersin.orgthesciencein.org

Receptor Binding Studies

There is no publicly available data from receptor binding studies conducted on this compound. Consequently, its affinity and selectivity for any specific biological receptors remain uncharacterized in the scientific literature.

Ligand-Protein Interaction Profiling via Molecular Docking

No molecular docking studies specifically profiling the interaction of this compound with any protein targets have been published. While molecular docking is a common approach to predict the binding modes of triazole-containing compounds, this analysis has not been reported for this specific molecule. thesciencein.orgnih.gov

Cellular Activity and Phenotypic Screening

Information regarding the cellular activity and results from phenotypic screening of this compound is not available in published preclinical research.

Cell-Based Assays for Specific Biological Pathways

A comprehensive literature search found no records of cell-based assays used to investigate the effect of this compound on specific biological pathways. Therefore, its influence on cellular processes remains undetermined.

Screening for Antiproliferative Activity against Various Cell Lines (pre-clinical)

There are no published preclinical studies that have screened this compound for antiproliferative activity against any cancer cell lines. Although many 1,2,3-triazole hybrids have been evaluated for their anticancer effects, data for this specific compound, including metrics such as IC₅₀ values, is absent from the scientific record. nih.govnih.gov A patent related to substituted 1,2,3-triazoles with antineoplastic activity does not include this specific compound in its examples of active agents. google.com

Due to the lack of available data, no data tables can be generated for the biological and pharmacological relevance of this compound.

Antimicrobial Activity Evaluation (in vitro focus)

The 1,2,3-triazole nucleus, a core component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. While direct studies on the specific antibacterial and antifungal activity of this compound are not extensively detailed in available literature, the broader class of triazole-aniline derivatives has been the subject of numerous in vitro evaluations. These studies provide a strong basis for inferring the potential antimicrobial profile of the compound. The incorporation of the 1H-1,2,3-triazole moiety is known to enhance the biological potential of organic molecules. beilstein-journals.org

Assessment of Antibacterial Potential

Derivatives of the triazole ring system are widely investigated for their therapeutic potential, including their efficacy as antibacterial agents. nih.gov Research into various substituted triazoles demonstrates that these compounds can exhibit significant antibacterial activity. For instance, novel Schiff bases derived from 4-amino-5-aryl-4H-1,2,4-triazole-3-thiole have shown promising activity against pathogenic bacteria. sciensage.info Similarly, other studies have synthesized series of 1,2,4-triazole (B32235) derivatives that exhibit strong antibacterial effects against species like Staphylococcus aureus, with some compounds showing activity superior to the standard drug streptomycin. nih.gov The power of antibacterial activity in some heterocyclic compounds is attributed to the presence of rings like 1,2,4-triazine (B1199460) and 1,2-diazepine, suggesting the core ring structure is crucial. biointerfaceresearch.com While these examples are not the exact subject compound, they underscore the recognized potential of the triazole scaffold in antibacterial drug discovery.

Table 1: In Vitro Antibacterial Activity of various Triazole Derivatives

| Compound Class | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| Schiff bases of 1,2,4-triazole-3-thiole | Human pathogenic bacteria | Promising activity | sciensage.info |

| 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong antibacterial activity | nih.gov |

| 3-(1,2,4-triazol-3-yl)-4-thiazolidinones | S. aureus, S. epidermidis | Evaluated antibacterial activity | nih.gov |

This table is illustrative of the general activity of the triazole class and does not represent data for this compound itself.

Evaluation of Antifungal Activity

The triazole core is a hallmark of many successful antifungal drugs. Numerous studies have confirmed the antifungal potential of novel synthetic triazole derivatives. For example, a series of novel metronidazole (B1676534) 1H-1,2,3-triazole derivatives were synthesized and showed potent inhibition of fungal growth in vitro. beilstein-journals.org In another study, newly synthesized 1,2,4-triazole derivatives demonstrated strong antifungal effects against the fungal species Microsporum gypseum, with some derivatives showing superior or comparable activity to the standard drug ketoconazole. nih.gov Similarly, 3-(1,2,4-triazol-3-yl)-4-thiazolidinone derivatives have been evaluated for their activity against fungal pathogens like Candida albicans and C. glabrata. nih.gov These findings highlight the therapeutic importance of the triazole ring in developing new antifungal agents.

Table 2: In Vitro Antifungal Activity of various Triazole Derivatives

| Compound Class | Fungal Strain | Activity/Result | Reference |

|---|---|---|---|

| Metronidazole 1H-1,2,3-triazole derivatives | Fungal species | Potent inhibition of fungal growth | beilstein-journals.org |

| 4-Anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole | nih.gov |

This table is illustrative of the general activity of the triazole class and does not represent data for this compound itself.

Role of this compound in Chemoproteomics and Target Deconvolution Studies

Chemoproteomics is a powerful discipline used to identify the molecular targets of bioactive compounds, thereby elucidating their mechanisms of action. nih.gov Target deconvolution, a critical part of this process, links a compound's observed effect to its specific protein interactions. nih.gov

The 1,2,3-triazole ring, as present in this compound, is of particular importance in this field. This is due to its common formation via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction is highly specific and biocompatible, allowing it to be used in complex biological environments, including in living systems. nih.gov

In a typical chemoproteomics workflow, a bioactive compound of interest can be modified with an alkyne or azide (B81097) group. After this modified compound (the probe) interacts with its protein targets within a cell lysate or a living cell, a reporter tag containing the complementary functional group (azide or alkyne) is added. The click reaction then covalently links the reporter tag—often a biotin (B1667282) molecule for enrichment or a fluorescent dye like rhodamine for visualization—to the probe-protein complex. nih.gov This enables the subsequent isolation, identification, and validation of the target proteins. Given that this compound contains the stable 1,2,3-triazole linkage, it represents a structural motif frequently encountered in compounds designed for target identification studies.

Pharmacokinetic Profile Prediction via In Silico Methods (ADMET Prediction)

In silico (computer-based) methods are essential in modern drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound before costly synthesis and testing. sciensage.info These predictions help to identify candidates with favorable pharmacokinetic profiles. researchgate.net

Absorption Prediction

Key parameters influencing oral bioavailability and absorption include lipophilicity (LogP), water solubility, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.gov For a compound to pass Lipinski's rule, it should generally have a molecular weight ≤ 500, a LogP value ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov In silico analysis of aniline (B41778) derivatives containing a 1,2,3-triazole system has shown they often possess favorable absorption parameters. researchgate.netnih.gov Public databases provide predicted values for this compound that suggest good absorption potential.

Distribution Prediction

Distribution parameters predict how a compound spreads throughout the body's tissues and fluids. Important predicted factors include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). The PubChem database provides predicted data for this compound, which can be used to estimate its distribution behavior. The predicted values for properties like the logarithm of the blood-brain barrier partition coefficient (LogBB) can indicate whether the compound is likely to penetrate the central nervous system.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value | Implication | Source |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₄ | - | uni.lu |

| Molecular Weight | 174.21 g/mol | Fulfills Lipinski's rule (<500) | uni.lu |

| XLogP3 | 1.1 | Fulfills Lipinski's rule (<5) | uni.lu |

| Hydrogen Bond Donors | 1 | Fulfills Lipinski's rule (≤5) | uni.lu |

| Hydrogen Bond Acceptors | 3 | Fulfills Lipinski's rule (≤10) | uni.lu |

| Water Solubility | 5.37 g/L | Moderately soluble | uni.lu |

Data sourced from predictions available in the PubChem database for CID 89194018.

Metabolism Prediction (without specific in vivo human data)

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and biological activity. In the absence of specific in vivo human or animal metabolism studies for this compound, its biotransformation can be predicted based on established metabolic pathways for its constituent chemical moieties: the aniline group and the N-methyl-1,2,3-triazole ring. These predictions are derived from in vitro studies on analogous compounds and computational (in silico) models.

The metabolism of this compound is expected to proceed through Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, typically increasing polarity, while Phase II reactions involve conjugation of these groups with endogenous molecules to further enhance water solubility and facilitate excretion.

Phase I Metabolism Prediction

Phase I metabolism is anticipated to primarily involve the aniline and the N-methyl moieties, catalyzed mainly by the cytochrome P450 (CYP450) superfamily of enzymes in the liver.

Hydroxylation of the Aniline Ring: The aromatic ring of the aniline moiety is a likely site for hydroxylation. This reaction, mediated by CYP450 enzymes, would introduce a hydroxyl group onto the phenyl ring, likely at the positions ortho or para to the amino group.

N-Hydroxylation of the Aniline Amino Group: The primary amino group of aniline is susceptible to N-hydroxylation, a reaction also catalyzed by CYP450 enzymes, to form a hydroxylamine (B1172632) metabolite. This is a common metabolic pathway for aromatic amines.

N-Demethylation of the Triazole Ring: The methyl group on the triazole ring can undergo oxidative N-demethylation, another CYP450-mediated reaction. This would result in the formation of a secondary amine on the triazole ring and the release of formaldehyde.

Oxidation of the Triazole Ring: While the 1,2,3-triazole ring is generally considered metabolically stable, minor oxidative metabolism could potentially occur, leading to the formation of N-oxides. nih.gov

In silico analyses of similar aniline-containing 1,2,3-triazole derivatives suggest that these compounds can be substrates for CYP450 isoforms, particularly CYP3A4. mdpi.comnih.gov

Phase II Metabolism Prediction

Phase II metabolism will likely involve the conjugation of the parent compound or its Phase I metabolites at the amino and hydroxyl groups.

N-Acetylation: The primary amino group of the aniline moiety is a prime candidate for N-acetylation by N-acetyltransferases (NATs). This is a major metabolic pathway for many aniline-containing compounds. Studies on structurally related triazole-thione derivatives have demonstrated the occurrence of N-acetylation of an amino group.

Glucuronidation: The amino group of the parent compound and any hydroxyl groups formed during Phase I metabolism can undergo glucuronidation. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety, significantly increasing the water solubility of the compound.

Sulfation: Hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs).

The predicted metabolic pathways are summarized in the table below.

| Predicted Metabolic Pathways for this compound |

| Phase I Reactions |

| Reaction Type |

| Aromatic Hydroxylation |

| N-Hydroxylation |

| N-Demethylation |

| Phase II Reactions |

| Reaction Type |

| N-Acetylation |

| Glucuronidation |

| Sulfation |

Excretion Prediction

The route and rate of excretion of this compound and its metabolites are dependent on their physicochemical properties, particularly their polarity and molecular weight.

Predicted Routes of Excretion

Renal Excretion: The primary route of excretion for the metabolites of this compound is predicted to be renal. Phase I and, particularly, Phase II metabolic reactions will significantly increase the polarity and water solubility of the parent compound. These polar metabolites, such as glucuronide and sulfate (B86663) conjugates, are typically eliminated from the body via the kidneys into the urine. The parent compound itself may undergo limited renal excretion.

Fecal (Biliary) Excretion: Some of the more lipophilic parent compound or less polar metabolites might be excreted via the biliary route into the feces. However, given the expected increase in polarity following metabolism, this is likely to be a minor pathway. Studies on N-nitrosomethylaniline in rats have shown that the parent amine, methylaniline, is found in the urine. nih.gov

The predicted excretion characteristics are summarized in the table below.

| Predicted Excretion Profile for this compound and its Metabolites |

| Compound Type |

| Parent Compound |

| Phase I Metabolites |

| Phase II Metabolites |

Structure Activity Relationship Sar and Rational Design Principles for 3 1 Methyl 1h 1,2,3 Triazol 4 Yl Aniline Derivatives

Systematic Modification of the Aniline (B41778) Moiety and its Impact on Biological Activity

The aniline portion of the molecule is a frequent target for modification in drug discovery. cresset-group.combiopartner.co.uk Its susceptibility to metabolic enzymes can be a liability, but it also offers a versatile scaffold for fine-tuning pharmacological properties like bioavailability, solubility, and receptor selectivity. cresset-group.comnih.gov

The spatial arrangement of the amino group on the aniline ring relative to the triazole substituent significantly influences the molecule's properties. Studies on aniline derivatives with triazolo-methoxy substituents have shown that the position of this substituent (ortho, meta, or para) affects lipophilicity, a key factor in drug absorption and distribution. mdpi.com In one such study, the para-substituted compounds consistently demonstrated the lowest lipophilicity. mdpi.com The meta-position is also of particular interest, as research into the synthesis of meta-substituted anilines has led to the development of potent anti-psychotic drugs, highlighting the importance of this specific isomeric form for achieving desired neurological activity. nih.gov

Table 1: Effect of Positional Isomerism on Lipophilicity (logPTLC) of Triazolo-Aniline Derivatives mdpi.com This table is based on data for a series of aniline derivatives with a triazolo-methoxy substituent, illustrating the general principle of how isomer position affects lipophilicity.

| Substituent Position | logPTLC Range | General Observation |

|---|---|---|

| Ortho | Higher | Generally more lipophilic |

| Meta | Intermediate | Lipophilicity between ortho and para isomers |

| Para | 1.15 - 2.26 | Lowest lipophilicity in the series |

The reactivity and interaction of the aniline ring with biological targets can be modulated by adding various substituents. These substituents exert their influence through inductive and resonance effects, either donating or withdrawing electron density from the aromatic ring. libretexts.orglibretexts.orglumenlearning.com

In the context of triazole-containing compounds, the nature of these substituents is critical. For instance, in some series, the introduction of electron-rich aromatic rings as substituents has been shown to significantly enhance cytotoxic activity against cancer cell lines. nih.gov Conversely, attaching electron-withdrawing groups (EWGs) or even some electron-donating groups (EDGs) can sometimes lead to reduced potency, suggesting that an unsubstituted phenyl ring may be optimal for certain targets. acs.org Early SAR studies on agonists for the GPR88 receptor, an orphan receptor implicated in basal ganglia disorders, identified the aniline moiety as a suitable site for modification. The introduction of various substituents onto the phenyl ring led to compounds with improved or comparable potency to the parent compound but with lower lipophilicity, which is advantageous for developing CNS-active drugs. nih.gov